6-((4-Nitrophenyl)thio)nicotinicacid
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Overview
Description
6-((4-Nitrophenyl)thio)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a nitrophenyl group attached to the sulfur atom of the thioether linkage, which is further connected to the nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Nitrophenyl)thio)nicotinic acid typically involves the reaction of 6-chloronicotinic acid with 4-nitrothiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 6-((4-Nitrophenyl)thio)nicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((4-Nitrophenyl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Amino derivative: Reduction of the nitro group yields 6-((4-aminophenyl)thio)nicotinic acid.
Sulfoxide/Sulfone: Oxidation of the thioether linkage yields the corresponding sulfoxide or sulfone derivatives.
Scientific Research Applications
6-((4-Nitrophenyl)thio)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-((4-Nitrophenyl)thio)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in oxidative stress pathways. The nitrophenyl group may play a role in the compound’s ability to inhibit certain enzymes, while the nicotinic acid moiety could be involved in binding to specific receptors or proteins .
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinic acid: A precursor in the synthesis of 6-((4-Nitrophenyl)thio)nicotinic acid.
4-Nitrothiophenol: Another precursor used in the synthesis.
6-((4-Aminophenyl)thio)nicotinic acid: A reduced form of the compound.
Uniqueness
6-((4-Nitrophenyl)thio)nicotinic acid is unique due to the presence of both a nitrophenyl group and a nicotinic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8N2O4S |
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Molecular Weight |
276.27 g/mol |
IUPAC Name |
6-(4-nitrophenyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4S/c15-12(16)8-1-6-11(13-7-8)19-10-4-2-9(3-5-10)14(17)18/h1-7H,(H,15,16) |
InChI Key |
QXBDKRSHLFXESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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